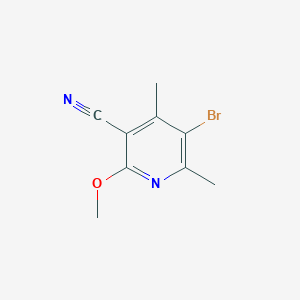

5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHQKFOAMVIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363137 | |

| Record name | 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113893-02-0 | |

| Record name | 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113893-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the core nicotinonitrile scaffold via a condensation reaction, followed by a series of functional group transformations including chlorination, bromination, and methoxylation. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters of each synthetic step. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.

Introduction

Substituted nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The strategic incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of their physicochemical properties and pharmacological profiles. This compound (CAS No: 113893-02-0) is a key intermediate whose bromine and methoxy functionalities at the 5- and 2-positions, respectively, offer versatile handles for further chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. This guide details a logical and reproducible multi-step synthesis of this target molecule.

Overall Synthetic Strategy

The synthesis of this compound is approached through a four-step sequence, beginning with the construction of the central pyridine ring, followed by sequential functionalization. The proposed pathway is outlined below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

The initial step involves the construction of the substituted pyridone ring through a condensation reaction between acetylacetone and cyanoacetamide. This reaction is a classic method for the synthesis of 2-pyridones.[1][2]

Reaction:

-

Acetylacetone + Cyanoacetamide → 2-Hydroxy-4,6-dimethylnicotinonitrile

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

-

Add a catalytic amount of a suitable base, such as piperidine or an amino acid like glycine.[1]

-

Heat the reaction mixture to reflux and maintain for a period of 24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile.

Causality and Insights: The basic catalyst facilitates the initial Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable 2-pyridone ring. The choice of a mild base is crucial to prevent side reactions. The product exists in tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The conversion of the 2-hydroxy group to a more reactive 2-chloro group is a key transformation that enables the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this purpose.[3][4]

Reaction:

-

2-Hydroxy-4,6-dimethylnicotinonitrile + POCl₃ → 2-Chloro-4,6-dimethylnicotinonitrile

Protocol:

-

In a fume hood, carefully add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base, such as sodium hydroxide solution, until the product precipitates.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 2-chloro-4,6-dimethylnicotinonitrile.

Causality and Insights: Phosphorus oxychloride acts as both a reagent and a solvent in this reaction. The hydroxyl group of the 2-pyridone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the 2-chloropyridine derivative. The use of excess POCl₃ ensures the reaction goes to completion. Extreme caution must be exercised during the workup as the reaction with water is highly exothermic and releases HCl gas.[5]

Step 3: Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

The introduction of a bromine atom at the 5-position of the pyridine ring is achieved through electrophilic aromatic substitution.

Reaction:

-

2-Chloro-4,6-dimethylnicotinonitrile + Brominating Agent → 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Protocol:

-

Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or a halogenated solvent.

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent, such as sodium bisulfite, to quench any excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-chloro-4,6-dimethylnicotinonitrile.

Causality and Insights: The pyridine ring is generally less reactive towards electrophilic substitution than benzene. However, the presence of activating methyl groups can facilitate the reaction. The 5-position is electronically favored for electrophilic attack in this substituted pyridine system. The choice of brominating agent and reaction conditions can be optimized to maximize yield and minimize the formation of poly-brominated byproducts.

Step 4: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction to replace the 2-chloro group with a methoxy group.

Reaction:

-

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile + NaOMe → this compound

Protocol:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

Add 5-bromo-2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess base with a dilute acid (e.g., acetic acid or dilute HCl).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Causality and Insights: The 2-position of the pyridine ring is activated towards nucleophilic attack, especially with an electron-withdrawing cyano group at the 3-position. The methoxide ion acts as a strong nucleophile, displacing the chloride ion in an SNAr (Nucleophilic Aromatic Substitution) mechanism. The use of anhydrous conditions is important to prevent side reactions with water.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 2-Hydroxy-4,6-dimethylnicotinonitrile | C₈H₈N₂O | 148.16 | Expected IR (cm⁻¹): ~3400 (O-H), ~2220 (C≡N), ~1650 (C=O). ¹H NMR signals for methyl and aromatic protons. |

| 2-Chloro-4,6-dimethylnicotinonitrile | C₈H₇ClN₂ | 166.61 | Absence of O-H stretch in IR. Characteristic shifts in ¹H and ¹³C NMR due to the chloro substituent. |

| 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | C₈H₆BrClN₂ | 245.51 | Isotopic pattern for Br and Cl in Mass Spectrometry. Further shifts in NMR due to the bromo substituent. |

| This compound | C₉H₉BrN₂O | 241.09 | Presence of a methoxy signal (~3.5-4.0 ppm) in ¹H NMR. Characteristic C-O stretch in IR. |

Conclusion

This technical guide has detailed a logical and experimentally viable synthetic route for the preparation of this compound. The described four-step synthesis, commencing from readily available starting materials, provides a clear and reproducible methodology for obtaining this valuable building block. The insights into the reaction mechanisms and critical experimental parameters are intended to empower researchers in the successful synthesis of this and analogous heterocyclic compounds for applications in drug discovery and development.

References

-

Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala, 58(1), 80-85. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. Available at: [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Available at: [Link]

-

ResearchGate. (2025). ChemInform Abstract: POCl3-Mediated Synthesis of 2-N-Arylimino-4-chloro-3-dichloromethylcoumarin (II) and Its Conversion into 6H-[6]Benzopyrano[4,3-b]quinolin-6-one (V).. Available at: [Link]

Sources

- 1. zastita-materijala.org [zastita-materijala.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. As a substituted nicotinonitrile, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document delves into its structural and electronic characteristics, offering a detailed analysis of its key physical and chemical parameters. The guide is structured to provide both foundational data and in-depth insights into the experimental and computational methodologies used to characterize this compound. Sections include a summary of core properties, detailed spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a theoretical examination of its acidity (pKa), a plausible synthetic route with a detailed experimental protocol, and a discussion of its predicted three-dimensional structure. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Core Physicochemical Properties

This compound (CAS No. 113893-02-0) is a solid, crystalline compound at room temperature. Its core physicochemical data are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be considered as such.

| Property | Value | Source |

| CAS Number | 113893-02-0 | [1][2] |

| Molecular Formula | C₉H₉BrN₂O | [3][4] |

| Molecular Weight | 241.09 g/mol | [3][5] |

| Melting Point | 103-105 °C | [5] |

| Boiling Point | 313.47 °C (Predicted) | [6] |

| Density | 1.5 g/cm³ (Predicted) | [6] |

| Water Solubility | 108.19 mg/L (Predicted) | [6] |

| Flash Point | 149.46 °C (Predicted) | [6] |

Structural Elucidation and Spectral Analysis

A thorough understanding of the spectral properties of this compound is crucial for its unambiguous identification and for quality control during synthesis and subsequent applications. While experimental spectra for this specific molecule are not widely published, a detailed prediction and interpretation based on the analysis of related structures and computational tools are presented below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

-

δ ~ 4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy (-OCH₃) group. The singlet nature arises from the absence of adjacent protons.

-

δ ~ 2.5 ppm (singlet, 3H): This peak is attributed to the protons of the methyl group at position 6 of the pyridine ring.

-

δ ~ 2.4 ppm (singlet, 3H): This signal represents the protons of the methyl group at position 4 of the pyridine ring.

The distinct singlet nature of all proton signals is a key identifying feature, reflecting the substitution pattern of the pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Based on established chemical shift ranges for substituted pyridines, the following assignments are predicted:

-

δ ~ 165 ppm: Quaternary carbon of the pyridine ring attached to the methoxy group (C2).

-

δ ~ 160 ppm: Quaternary carbon of the pyridine ring at position 6.

-

δ ~ 150 ppm: Quaternary carbon of the pyridine ring at position 4.

-

δ ~ 117 ppm: Carbon of the nitrile group (-CN).

-

δ ~ 115 ppm: Quaternary carbon of the pyridine ring attached to the bromine atom (C5).

-

δ ~ 95 ppm: Quaternary carbon of the pyridine ring at position 3.

-

δ ~ 54 ppm: Carbon of the methoxy group (-OCH₃).

-

δ ~ 24 ppm: Carbon of the methyl group at position 6.

-

δ ~ 19 ppm: Carbon of the methyl group at position 4.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

~2230-2210 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N stretching vibration of the nitrile group.

-

~1600-1450 cm⁻¹: Several bands in this region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1000 cm⁻¹: Strong C-O stretching vibrations associated with the methoxy group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

Mass Spectrometry (MS)

The mass spectrum of this compound, particularly under electron ionization (EI), is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 240 and 242.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give fragments at m/z 225 and 227.

-

Loss of a bromine radical (•Br) to yield a fragment at m/z 161.

-

Cleavage of the methoxy group to give a fragment at m/z 210 and 212.

-

Acidity and Basicity (pKa)

The pKa of substituted pyridines is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the nitrile group is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa of its conjugate acid compared to unsubstituted pyridine (pKa ≈ 5.2). Conversely, the electron-donating methoxy and methyl groups will tend to increase the basicity. The overall pKa will be a balance of these opposing effects. Theoretical calculations using density functional theory (DFT) combined with a suitable solvation model would be the recommended approach for an accurate prediction. Based on studies of similarly substituted pyridines, the pKa of the conjugate acid of this compound is predicted to be in the range of 2.5 - 3.5 .

Synthesis of this compound

Proposed Synthetic Pathway

A feasible synthetic strategy could involve the construction of a substituted 2-aminonicotinonitrile via a Gewald-type reaction, followed by diazotization and subsequent substitution to introduce the methoxy group, and finally bromination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

-

To a stirred solution of acetone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a secondary amine (e.g., piperidine).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.

-

To this mixture, add elemental sulfur (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain crude 2-amino-4,6-dimethylnicotinonitrile.

-

Recrystallize the crude product from ethanol to yield the pure compound.

Step 2: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

-

Dissolve 2-amino-4,6-dimethylnicotinonitrile (1 equivalent) in dilute sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to form the diazonium salt.

-

Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-hydroxy-4,6-dimethylnicotinonitrile.

Step 3: Synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile

-

Dissolve 2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution.

-

Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain pure 2-methoxy-4,6-dimethylnicotinonitrile.

Step 4: Synthesis of this compound

-

Dissolve 2-methoxy-4,6-dimethylnicotinonitrile (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature.

-

Stir the mixture for 2-4 hours.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Experimental workflow for the proposed synthesis.

Predicted 3D Structure and Crystallography

No experimental X-ray crystal structure for this compound has been reported in the public domain. However, insights into its three-dimensional conformation and potential crystal packing can be inferred from the known structures of related substituted pyridines and computational modeling.

The pyridine ring is expected to be planar. The substituents, including the methoxy and methyl groups, may exhibit some degree of rotational freedom. The nitrile group is linear. Computational chemistry software can be employed to perform a conformational analysis and identify the lowest energy conformer.

In the solid state, the crystal packing is likely to be influenced by intermolecular interactions such as dipole-dipole interactions arising from the polar nitrile and methoxy groups, as well as halogen bonding involving the bromine atom. Pi-pi stacking between the pyridine rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Conclusion

This compound is a substituted pyridine derivative with a unique combination of functional groups that make it an attractive scaffold for further chemical exploration. This technical guide has provided a comprehensive overview of its key physicochemical properties, including predicted spectral data, an estimated pKa, a plausible synthetic route, and insights into its molecular structure. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective utilization of this compound in their research endeavors. Further experimental validation of the predicted properties is encouraged to build upon the foundational knowledge provided in this guide.

References

-

Sunway Pharm Ltd. This compound - CAS:113893-02-0. Available from: [Link]

-

Chemchart. This compound (113893-02-0). Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 5-Bromo-2-methoxynicotinonitrile. Available from: [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. Available from: [Link]

-

AbacipharmTech. This compound. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (CAS No. 113893-02-0)

A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Research

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile, a polysubstituted pyridine derivative with significant potential as a building block in medicinal chemistry and agrochemical synthesis. While detailed synthetic procedures for this specific compound are not extensively published, this paper consolidates available information on its properties, analogous synthesis strategies, and likely reactivity. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this unique chemical entity for the creation of novel molecular architectures.

Introduction

This compound, with the CAS number 113893-02-0, is a highly functionalized heterocyclic compound.[1][2][3][4][5] Its structure, featuring a pyridine core substituted with a bromine atom, a methoxy group, two methyl groups, and a nitrile moiety, makes it a versatile intermediate for a wide range of chemical transformations.[6] The nicotinonitrile scaffold itself is a privileged structure in medicinal chemistry, found in several marketed drugs, highlighting the potential of its derivatives in drug discovery.[7] The strategic placement of various functional groups on the pyridine ring of this compound allows for selective modifications, enabling the synthesis of diverse chemical libraries for screening and lead optimization.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 113893-02-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉BrN₂O | [1][4][8] |

| Molecular Weight | 241.08 g/mol | [1][2][8] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Multi-Component Cyclocondensation

A highly probable route to this compound involves a multi-component reaction, a common and efficient method for the synthesis of highly substituted pyridines.[9] One such approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone. A variation of this could involve the reaction of a suitably substituted enaminonitrile with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like iron(III) chloride.[10]

The general workflow for such a synthesis can be visualized as follows:

Caption: Key reactive sites and potential transformations.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. [2][11]This is a widely used strategy in the synthesis of kinase inhibitors and other targeted therapies. [1][12]* Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions to introduce nitrogen-based functionalities. [2]* Nitrile Group Manipulations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.

-

Nucleophilic Aromatic Substitution: While the methoxy group at the 2-position is generally a poor leaving group, under certain conditions, it could potentially be displaced by strong nucleophiles.

Given the prevalence of the substituted pyridine scaffold in kinase inhibitors, it is highly probable that this compound could serve as a key intermediate in the synthesis of novel compounds targeting this important class of enzymes. [1][12]The various substituents on the ring can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase.

Conclusion

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Research.

- Kotb, E. R., & El-Sayed, M. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.

- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (2021). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Synlett, 32(10), 1011-1015.

- Teague, P. C., & Short, W. A. (1953). Nicotinonitrile. Organic Syntheses, 33, 52.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. InnoPharmChem.

- BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine. BenchChem.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis. BenchChem.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

- Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2005). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 10(11), 1403-1413.

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Patrick, D. A., Ismail, M. A., Arafa, R. K., & Tidwell, R. R. (2013). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Journal of Medicinal Chemistry, 56(11), 4563-4573.

- Campos, P. T., Rodrigues, L. V., Belladona, A. L., Bender, C. R., Bitencurt, J. S., Rosa, F. A., Back, D. F., Bonacorso, H. G., Zanatta, N., Frizzo, C. P., & Martins, M. A. P. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 273-284.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574). Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Campos, P. T., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 273-284.

- Google Patents. (n.d.). WO2019067528A1 - Compositions and methods for inhibiting acss2.

- Google Patents. (n.d.). EP0471941A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol.

- Google Patents. (n.d.). WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil.

- Bagley, M. C., & Riad, M. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.

- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

- Neochoritis, C. G., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1084-1142.

- Asquith, C. R. M., & Laitinen, T. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399.

- Singh, R., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- BenchChem. (2025).

- Szymański, P., & Markowicz, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117621.

- Pitre, S. P., McTeague, T. A., & Rovis, T. (2016). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters, 7(12), 1134-1140.

- Gaber, M., El-Daly, S. A., & Al-Shihry, S. S. (2016). Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 154, 135-144.

-

Bilek, P., & Slouka, J. (2001). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VII‡ Synthesis of some substituted benzo-t[7][13][14]riazino[2,3-a]benzimidazoles. Heterocyclic Communications, 7(5), 455-458.

Sources

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Systems and methods for nucleic acid preparation - Patent US-12365893-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-Bromo-2-pyridinecarbonitrile synthesis - chemicalbook [chemicalbook.com]

1H NMR spectrum of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS 113893-02-0). As a polysubstituted pyridine derivative, this molecule presents a distinct spectral signature that is instrumental for its structural verification and purity assessment in research and drug development settings. While direct experimental spectra are indexed, their detailed analysis is not widely published[1]. This guide, therefore, offers a predictive analysis grounded in fundamental NMR principles and data from analogous structures, providing researchers with a robust framework for interpreting their own experimental results. We will dissect the molecular architecture, predict the chemical shifts and multiplicities of the proton signals, and outline a rigorous protocol for data acquisition.

Introduction: The Role of NMR in Characterizing Complex Heterocycles

This compound is a highly substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its varied functional groups—a bromine atom, a methoxy group, two methyl groups, and a nitrile group—on the pyridine core dictates its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore a critical first step in any research endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution[2]. ¹H NMR, in particular, provides exquisitely detailed information about the chemical environment, connectivity, and number of different protons within a molecule. For a compound like this compound, ¹H NMR serves as a definitive fingerprint, enabling researchers to confirm its identity and assess its purity with high confidence.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all unique proton environments.

Caption: Molecular structure of this compound.

The structure reveals three distinct sets of protons, none of which have adjacent proton neighbors:

-

Methoxy Protons (-OCH₃): Three equivalent protons of the methoxy group attached to C2.

-

C4-Methyl Protons (a): Three equivalent protons of the methyl group at the C4 position.

-

C6-Methyl Protons (b): Three equivalent protons of the methyl group at the C6 position.

Due to the absence of adjacent protons (a zero ³J coupling), all signals in the spectrum are predicted to be singlets . The primary task of spectral interpretation is to accurately assign each singlet to its corresponding proton group based on its chemical shift (δ).

Theoretical ¹H NMR Predictions and Rationale

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift[3].

-

Methoxy Group (-OCH₃): The methoxy protons are attached to an oxygen atom, which is electronegative. This group is also attached to an aromatic ring system at the C2 position, adjacent to the ring nitrogen. In similar structures, such as 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the methoxy signal appears at δ 3.94 ppm[4]. Therefore, a chemical shift in the range of δ 3.9 – 4.1 ppm is anticipated for this singlet.

-

Methyl Groups (-CH₃): The two methyl groups are in chemically distinct environments and are expected to have different chemical shifts.

-

C6-Methyl (b): This group is at a position alpha to the electron-withdrawing ring nitrogen. This proximity results in significant deshielding.

-

C4-Methyl (a): This group is further from the nitrogen (gamma position) but is flanked by two electron-withdrawing substituents: the cyano group (-CN) at C3 and the bromo group (-Br) at C5.

The net deshielding effect is typically strongest for groups alpha to the pyridine nitrogen. Methyl groups on pyridine rings generally resonate between δ 2.2 and 2.8 ppm. We predict the C6-methyl signal will appear further downfield than the C4-methyl signal due to the direct influence of the adjacent nitrogen. A reasonable estimate places the C6-methyl (b) singlet around δ 2.6 – 2.8 ppm and the C4-methyl (a) singlet around δ 2.4 – 2.6 ppm .

-

Predicted Spectral Data

Based on the analysis above, the predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ is summarized below.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 3.9 – 4.1 | 3H | Singlet | -OCH₃ |

| 2.6 – 2.8 | 3H | Singlet | C6-CH₃ (b) |

| 2.4 – 2.6 | 3H | Singlet | C4-CH₃ (a) |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation, the following protocol is recommended. This protocol is a self-validating system designed to ensure data integrity and reproducibility.

A. Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of this compound using an analytical balance.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary. Visually inspect for any undissolved particulates.

B. Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16 to 64 scans. A higher number of scans will improve the signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures quantitative integration.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the signals and analyze the chemical shifts and multiplicities.

-

Caption: Recommended workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be straightforward yet highly informative, characterized by three distinct singlets corresponding to the methoxy and two inequivalent methyl groups. The chemical shifts of these signals are dictated by the cumulative electronic effects of the substituents on the pyridine ring. This guide provides a robust predictive framework and a detailed experimental protocol that will enable researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring the structural integrity of their materials for subsequent applications.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methoxypyridine-2-carbonitrile. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of the target compound, offering field-proven insights into the causality behind experimental choices and data analysis.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative. The nicotinonitrile scaffold is a prevalent motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this molecule—featuring a bromine atom, a methoxy group, two methyl groups, and a nitrile group—creates a unique electronic and steric environment around the pyridine ring.

¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for confirming the carbon framework of such organic molecules.[1][2] It provides critical information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. For a molecule with the complexity of this compound, a thorough ¹³C NMR analysis is paramount for unambiguous structure verification and quality control in synthetic processes.

This guide will systematically deconstruct the ¹³C NMR analysis of this compound, beginning with the foundational principles that govern the chemical shifts of its constituent functional groups and concluding with a detailed, predictive assignment of its ¹³C NMR spectrum.

Theoretical Principles: Understanding Substituent Effects in a Heteroaromatic System

The chemical shift (δ) of a given carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. In aromatic and heteroaromatic systems like pyridine, the position of a signal is influenced by the interplay of inductive and resonance effects of the various substituents.[3][4] An understanding of these substituent-induced chemical shifts (SCS) is essential for accurate spectral assignment.[5]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene. The carbons α and γ to the nitrogen (C2, C6, and C4) are typically more deshielded than the β carbons (C3 and C5).[6][7] Aromatic carbons generally resonate in the range of 120-150 ppm.[8]

-

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is electron-withdrawing inductively but electron-donating through resonance. The resonance effect is dominant, leading to increased electron density at the ortho and para positions. The methoxy carbon itself typically appears in the 55-65 ppm region.[9][10] Its conformation relative to the aromatic ring can influence its chemical shift.[11]

-

Bromo Group (-Br): Halogens exert an electron-withdrawing inductive effect. A significant phenomenon associated with heavier halogens like bromine is the "heavy atom effect," where the large electron cloud causes increased shielding (an upfield shift) of the directly attached (ipso) carbon.[12] This effect can sometimes override the expected deshielding from electronegativity.

-

Methyl Groups (-CH₃): Alkyl groups are weakly electron-donating, causing a slight shielding (upfield shift) of the ring carbons they are attached to and other carbons in the ring. The methyl carbons themselves will appear in the aliphatic region of the spectrum, typically between 10-30 ppm.

-

Nitrile Group (-C≡N): The cyano group is strongly electron-withdrawing. The carbon of the nitrile group is sp-hybridized and typically resonates in the 110-125 ppm range. Its presence significantly influences the electronic environment of the pyridine ring.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol represents a self-validating system for obtaining reliable data.

Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum. The primary objectives are to have a sufficient concentration of the analyte, ensure homogeneity, and remove any particulate matter.

-

Analyte Quantity: For a standard ¹³C NMR experiment on a modern spectrometer, a sample concentration of 50-100 mg dissolved in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.

-

Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H spectrum (which is often acquired alongside the ¹³C spectrum) and for the instrument's lock system. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Its carbon signal appears as a characteristic triplet at ~77 ppm, which can serve as a secondary chemical shift reference.

-

Procedure:

-

Weigh approximately 50 mg of this compound into a clean, dry vial.

-

Add ~0.6 mL of CDCl₃ to the vial.

-

Gently agitate the vial to ensure the complete dissolution of the sample.

-

To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Workflow for NMR Data Acquisition

Caption: Experimental workflow for ¹³C NMR analysis.

Instrumentation and Acquisition Parameters

The following are typical parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer. These parameters may be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard 30° pulse angle provides a good compromise between signal intensity and relaxation time. |

| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the carbon nuclei, especially quaternary carbons, for more quantitative results. |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans is needed to improve the signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | This range encompasses the chemical shifts of most carbon environments in organic molecules. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Decoupling | Proton decoupled | Simplifies the spectrum by collapsing C-H coupling, resulting in a single peak for each carbon. |

Predicted ¹³C NMR Spectral Analysis

As of the writing of this guide, a publicly available, peer-reviewed ¹³C NMR spectrum for this compound has not been identified. Therefore, this section provides a detailed prediction of the spectrum based on the established principles of substituent effects on aromatic systems.[6] The molecule has nine unique carbon atoms, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Caption: Structure of this compound with carbon numbering.

Predicted Chemical Shift Assignments

The predicted chemical shifts for each carbon are summarized in the table below and justified in the subsequent section.

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Justification Highlights |

| C2 | C-O (Pyridine) | 160 - 165 | Attached to electronegative N and O; strongly deshielded. |

| C3 | C-CN (Pyridine) | 95 - 105 | Shielded position (β to N), but influenced by adjacent groups. |

| C4 | C-CH₃ (Pyridine) | 155 - 160 | γ to N, deshielded. Attached to a methyl group. |

| C5 | C-Br (Pyridine) | 110 - 118 | ipso-carbon to Br, shielded by the heavy atom effect.[12] |

| C6 | C-CH₃ (Pyridine) | 158 - 163 | α to N, strongly deshielded. |

| C7 | 4-CH₃ | 18 - 24 | Typical aliphatic methyl on an aromatic ring. |

| C8 | O-CH₃ | 54 - 58 | Typical methoxy carbon attached to an aromatic ring.[9] |

| C9 | 6-CH₃ | 22 - 28 | Typical aliphatic methyl on an aromatic ring. |

| C10 | -C≡N | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

Justification of Assignments

-

Aromatic Carbons (C2, C3, C4, C5, C6):

-

C2 and C6: These carbons are α and α' to the ring nitrogen, respectively, and are therefore expected to be the most deshielded of the ring carbons. C2 is also attached to the electronegative methoxy group, further deshielding it. C6 is attached to a methyl group. Both will be significantly downfield.

-

C4: This carbon is γ to the ring nitrogen, which also causes significant deshielding.

-

C5: This carbon is directly attached to the bromine atom. Due to the "heavy atom effect," this carbon is expected to be shielded (shifted upfield) relative to what would be predicted based on electronegativity alone.[12]

-

C3: This carbon is β to the ring nitrogen and attached to the electron-withdrawing cyano group. This position is generally more shielded in pyridines than the α or γ positions. The combined effects of the surrounding substituents will place it in the lower end of the aromatic region.

-

-

Substituent Carbons (C7, C8, C9, C10):

-

C7 and C9 (Methyl Carbons): The two methyl group carbons will appear in the high-field (upfield) region of the spectrum, typical for sp³ hybridized carbons. Their precise chemical shifts will differ slightly due to their different positions on the ring.

-

C8 (Methoxy Carbon): The carbon of the methoxy group attached to the aromatic ring is expected in the typical range of 54-58 ppm.[9]

-

C10 (Nitrile Carbon): The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in the 115-120 ppm range.

-

Conclusion

This in-depth technical guide has outlined the comprehensive ¹³C NMR analysis of this compound. By integrating fundamental principles of NMR spectroscopy with a detailed, predictive analysis based on substituent effects, we have established a robust framework for the structural elucidation of this molecule. The provided experimental protocol offers a validated methodology for acquiring high-quality spectral data. The predicted chemical shifts and their detailed justifications serve as a powerful tool for researchers in the verification and characterization of this and structurally related compounds, underscoring the predictive power of ¹³C NMR spectroscopy in modern chemical research and drug development.

References

-

Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(7), 1494-1502. [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-972. [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(5), 967-972. [Link]

-

Contreras, R. H., & de Kowalewski, D. G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-475. [Link]

-

Contreras, R. H., & de Kowalewski, D. G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-475. [Link]

-

Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(7), 1494-1502. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(7), 1494-1502. [Link]

-

Wawer, I., & Oszczapowicz, J. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 441-450. [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Tousek, J., et al. (2013). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. ResearchGate. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11319-11327. [Link]

-

Jakubiak, P., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

-

University of Missouri-St. Louis. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

Agrawal, P. K. (2018). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 13(11), 1934578X1801301. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Lopes, F. C., et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2022(2), M1371. [Link]

-

Al-Rawi, J. M. A., & Salih, S. Z. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

D'Agostino, J. V., & Gipe, J. H. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2772-2777. [Link]

-

Bruker. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Problems. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

- Lambert, J. B., & Mazzola, E. P. (2019). Basic 1H- and 13C-NMR Spectroscopy. CRC press.

-

Lauterbur, P. C. (1962). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society, 84(18), 3615-3615. [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound (113893-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. rsc.org [rsc.org]

- 7. This compound - CAS:113893-02-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. 2-甲氧基-4,6-二甲基烟腈 - CAS号 65515-39-1 - 摩熵化学 [molaid.com]

- 9. This compound(SALTDATA: FREE)(113893-02-0) 1H NMR [m.chemicalbook.com]

- 10. 页面加载中... [china.guidechem.com]

- 11. 2,5-Dibromothiophene(3141-27-3) 13C NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

Mass Spectrometry of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for Novel Nicotinonitrile Derivatives

In the landscape of modern drug discovery, substituted nicotinonitriles represent a scaffold of significant interest, forming the core of numerous therapeutic candidates.[1] 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a compound emblematic of this class, possessing a unique combination of a halogenated aromatic system, a methoxy ether, and methyl substitutions on a pyridine core. These features, while potentially conferring desirable pharmacological activity, present distinct challenges and opportunities for analytical characterization. For researchers and drug development professionals, a deep and practical understanding of its mass spectrometric behavior is not merely academic; it is a prerequisite for robust pharmacokinetic, metabolism, and impurity profiling studies that underpin any successful development program.[2][3]

This in-depth technical guide moves beyond theoretical principles to provide a field-proven framework for the mass spectrometric analysis of this compound. We will dissect the molecule's likely ionization and fragmentation behavior, provide a comprehensive, step-by-step protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development, and illustrate how to interpret the resulting data. This document is structured to empower scientists to develop self-validating, reliable, and sensitive analytical methods essential for advancing novel drug candidates from the bench to clinical evaluation.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

Before delving into experimental design, a foundational understanding of the target molecule's properties is crucial. This informs every subsequent decision, from solvent choice to ionization technique.

| Property | Value/Prediction | Source/Note |

| Molecular Formula | C₉H₉BrN₂O | [4][5] |

| Molecular Weight | 241.09 g/mol | [5][6] |

| Key Structural Features | Brominated Pyridine Ring, Methoxy Group, Two Methyl Groups, Nitrile Group | Visual Inspection |

| Predicted Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is a basic site, readily accepting a proton.[7] |

| Expected Molecular Ion | [M+H]⁺ at m/z 242.0/244.0 | Protonated molecule. |

The Bromine Isotopic Signature: A Definitive Marker

A key characteristic of any bromine-containing compound is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][8][9] Consequently, the molecular ion of this compound will not appear as a single peak but as a characteristic doublet, often referred to as the M and M+2 peaks, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of approximately 1:1.[3][7][8] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and any bromine-containing fragment ions.

Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion ([M+H]⁺) is expected to undergo fragmentation through predictable pathways based on the lability of its chemical bonds. The primary fragmentation events are likely to involve the loss of neutral molecules from the substituent groups.

-

Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methylated aromatic compounds is the homolytic cleavage of a C-C bond to lose a methyl radical. This would result in a fragment ion at m/z 227/229.

-

Loss of Formaldehyde (CH₂O) from the Methoxy Group: Methoxy-substituted aromatic rings can undergo rearrangement and elimination of formaldehyde. This neutral loss of 30 Da would yield a fragment at m/z 212/214.

-

Loss of the Bromine Atom (•Br): While direct loss of the bromine radical is possible, it is often less favored in ESI compared to neutral losses. However, a fragment corresponding to the loss of Br (m/z 163) may be observed, particularly at higher collision energies.[9]

-

Sequential Losses: Further fragmentation of the primary product ions is expected. For example, the ion at m/z 227/229 (after methyl loss) could subsequently lose formaldehyde to produce a fragment at m/z 197/199.

The following diagram illustrates the most probable fragmentation cascade for protonated this compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound in a biological matrix (e.g., plasma), a common requirement in drug development.[1]

Part 1: Sample Preparation (Protein Precipitation)

The objective of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis and to concentrate the analyte of interest. Protein precipitation is a rapid and effective method for many small molecules.[10]

-

Aliquot Sample: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Spike with 10 µL of a working internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Precipitate Proteins: Add 400 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

-

Vortex: Mix vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

-

Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system.

Part 2: LC-MS/MS Method Development

This protocol assumes the use of a triple-quadrupole (QqQ) mass spectrometer, the gold standard for quantitative analysis due to its sensitivity and selectivity.[3]

-

Analyte Infusion & Tuning:

-

Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infuse the solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode to maximize the signal intensity of the [M+H]⁺ precursor ion (m/z 242.0/244.0).

-

-

Fragmentation (MS/MS) Optimization:

-

Select the protonated molecular ion (e.g., m/z 242.0) as the precursor ion in the first quadrupole (Q1).

-

Ramp the collision energy (CE) in the collision cell (Q2) to identify the optimal energy that produces stable, high-intensity product ions.

-

Monitor the resulting product ions in the third quadrupole (Q3). Select at least two intense and specific product ions for Multiple Reaction Monitoring (MRM). For example, based on our predicted pathway, we would monitor transitions such as:

-

Quantitative Transition: m/z 242.0 → 227.0

-

Qualitative/Confirmatory Transition: m/z 242.0 → 212.0

-

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for small molecules of moderate polarity.

-

Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid aids in protonation for ESI+).

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a high aqueous percentage to retain the analyte, then ramp up the organic phase to elute it. A typical scouting gradient:

-

0.0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 95% B

-

3.0-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 10% B

-

3.6-5.0 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

The overall experimental workflow is visualized below.

Caption: Comprehensive workflow for the bioanalysis of the target compound.

Data Interpretation and Quality Control

A successful analysis hinges on rigorous data interpretation. The following table presents hypothetical data from a calibration curve analysis, which is fundamental for quantification.

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 150,100 | 0.0101 |

| 5.0 | 7,850 | 152,300 | 0.0515 |

| 20.0 | 30,900 | 149,500 | 0.2067 |

| 50.0 | 76,200 | 151,000 | 0.5046 |

| 100.0 | 155,100 | 153,500 | 1.0104 |

| 250.0 | 379,500 | 152,800 | 2.4836 |

| 500.0 | 748,000 | 150,500 | 4.9691 |

When plotting the Area Ratio against the Standard Concentration, the resulting linear regression should have a correlation coefficient (r²) of >0.99 for the assay to be considered valid. The concentration of the analyte in unknown samples is then calculated from this curve.

Key Self-Validation Checks:

-

Isotopic Pattern: Confirm the 1:1 ratio for m/z 242.0/244.0 in full scan mode during method development.

-

Retention Time: The analyte and internal standard should have consistent retention times across all samples.

-

Ion Ratio: The ratio of the quantitative to qualitative MRM transition should remain constant (+/- 20%) in all samples compared to the average of the calibration standards.

Conclusion: From Structure to Strategy

The mass spectrometric analysis of this compound, while specific, adheres to a logical framework applicable to many novel small molecules in the drug development pipeline. By leveraging a foundational understanding of its structure—particularly the diagnostically powerful bromine isotopic signature—and applying systematic method development principles, researchers can establish a robust, sensitive, and selective LC-MS/MS assay. The protocols and insights provided in this guide serve as a comprehensive roadmap for generating high-quality analytical data, ensuring the integrity of preclinical and clinical studies, and ultimately, accelerating the journey of promising therapeutic candidates.

References

-

Waters Corporation. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science, 50(5), 516-523. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Schaller, C. P. (n.d.). ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ms isotopes: Br and Cl [employees.csbsju.edu]

- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

crystal structure of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

An In-Depth Technical Guide to the Crystallographic Analysis of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the , a substituted pyridine derivative of interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this document outlines the complete, field-proven workflow for its structural elucidation. By leveraging established methodologies in synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can obtain a high-resolution, three-dimensional atomic arrangement. Understanding the precise molecular geometry and intermolecular interactions is paramount for correlating structure with function, guiding further derivatization, and predicting physicochemical properties such as solubility and stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Significance of Structural Elucidation

This compound (Molecular Formula: C₉H₉BrN₂O) belongs to the nicotinonitrile class of compounds, which are recognized as important scaffolds in drug discovery.[1][2] The presence of a bromine atom, a methoxy group, and methyl substituents on the pyridine ring suggests the potential for diverse biological activities and tailored physicochemical properties. Halogenated organic molecules, for instance, have shown promise as anticancer agents.[3] The methoxy group can influence the molecule's electronic properties and metabolic stability.